REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[CH:15]=[CH:14][O:13][CH:12]=1>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CO>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]1[CH:15]=[CH:14][O:13][CH:12]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
91 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)[N+](=O)[O-])C1=COC=C1
|
Name
|
Lindlar's catalyst
|
Quantity
|
0.2 mmol
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the remaining solids were washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined organic portions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(N)C=C1)C1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.43 mmol | |
AMOUNT: MASS | 74 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |